molecular formula C15H16N2O2S2 B2991011 N-methyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide CAS No. 895458-78-3

N-methyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide

Cat. No. B2991011
CAS RN: 895458-78-3
M. Wt: 320.43
InChI Key: DBUNHCURBIJMMS-UHFFFAOYSA-N
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Description

“N-methyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide” is a chemical compound with the molecular formula C15H16N2O2S and a molecular weight of 288.37. It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur .


Synthesis Analysis

The synthesis of thiophene derivatives like “N-methyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide” often involves condensation reactions . For instance, the Gewald reaction involves a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .


Molecular Structure Analysis

The molecular structure of “N-methyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide” is based on the thiophene scaffold, which is a five-membered ring containing one sulfur atom . This structure is a bioisostere of the phenyl groups, which are found in a wide range of active drugs and both natural and synthetic medicines .


Chemical Reactions Analysis

Thiophene derivatives are known for their chemical reactivity. They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Synthesis and Crystal Structure

The synthesis and crystallographic analysis of related compounds provide insights into their structural properties, which are crucial for understanding their reactivity and potential applications in materials science and drug design. For instance, compounds with similar structures have been synthesized and characterized to reveal their molecular configurations and intermolecular interactions, aiding in the design of novel materials and bioactive molecules (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Chemical Reactions and Mechanisms

Research into the reactivity of thiophene derivatives under various conditions helps in expanding the toolbox of synthetic chemistry. Studies have explored 1,3-dipolar cycloaddition reactions and microwave-assisted synthesis, demonstrating the versatility of thiophene derivatives in constructing complex molecular architectures (Helvetica Chimica Acta, 1972); (Heteroatom Chemistry, 2009).

Material Science Applications

The development of aromatic-aliphatic polyamides incorporating thiophene units showcases the application of these compounds in creating new materials with desirable thermal and mechanical properties. These materials have potential uses in various industries, including electronics and coatings (Journal of Applied Polymer Science, 2001).

Biological Activity

Some studies have focused on designing thiophene derivatives as inhibitors of specific enzymes, highlighting their potential as therapeutic agents. The synthesis and evaluation of thiophene-based compounds for their activity against enzymes like acetylcholinesterase indicate the pharmaceutical relevance of these molecules (Journal of Molecular Structure, 2021).

Anticancer and CNS Activities

Research into thiophene derivatives also extends to their anticancer properties and central nervous system (CNS) depressant activities. These studies underscore the potential of thiophene compounds in developing new treatments for cancer and neurological conditions (Russian Journal of General Chemistry, 2021); (Asian Journal of Research in Chemistry, 2011).

Mechanism of Action

While the specific mechanism of action for “N-methyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide” is not mentioned in the retrieved sources, it’s worth noting that thiophene derivatives are known to exhibit a variety of biological activities. They have been shown to confer biological applications in a variety of areas, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) antiviral agents .

Future Directions

Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

N-methyl-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-10-3-5-11(6-4-10)21-9-13(18)17-15-12(7-8-20-15)14(19)16-2/h3-8H,9H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUNHCURBIJMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=C(C=CS2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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